(1S,2S)-N,N/'-BIS[(R)-2-HYDROXY-2/'-PHENYL-1,1/'-BINAPHTHYL-3-YLMETHYLENE]-1,2-DIPHENYLETHYLENEDIAMI (1S,2S)-N,N/'-BIS[(R)-2-HYDROXY-2/'-PHENYL-1,1/'-BINAPHTHYL-3-YLMETHYLENE]-1,2-DIPHENYLETHYLENEDIAMI
Brand Name: Vulcanchem
CAS No.: 158052-18-7
VCID: VC0116161
InChI: InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4);/q;;+3/p-3/t65-,66-;;/m0../s1
SMILES: CC(=O)[O-].C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8[O-])C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)[O-].[Mn+3]
Molecular Formula: C70H49MnN2O4
Molecular Weight: 1037.11

(1S,2S)-N,N/'-BIS[(R)-2-HYDROXY-2/'-PHENYL-1,1/'-BINAPHTHYL-3-YLMETHYLENE]-1,2-DIPHENYLETHYLENEDIAMI

CAS No.: 158052-18-7

Main Products

VCID: VC0116161

Molecular Formula: C70H49MnN2O4

Molecular Weight: 1037.11

(1S,2S)-N,N/'-BIS[(R)-2-HYDROXY-2/'-PHENYL-1,1/'-BINAPHTHYL-3-YLMETHYLENE]-1,2-DIPHENYLETHYLENEDIAMI - 158052-18-7

CAS No. 158052-18-7
Product Name (1S,2S)-N,N/'-BIS[(R)-2-HYDROXY-2/'-PHENYL-1,1/'-BINAPHTHYL-3-YLMETHYLENE]-1,2-DIPHENYLETHYLENEDIAMI
Molecular Formula C70H49MnN2O4
Molecular Weight 1037.11
IUPAC Name manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate
Standard InChI InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4);/q;;+3/p-3/t65-,66-;;/m0../s1
Standard InChIKey KXEXRGSEABDUME-XKCBYAASSA-K
SMILES CC(=O)[O-].C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8[O-])C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)[O-].[Mn+3]
PubChem Compound 53384488
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator